molecular formula C10H11IO2 B14429888 Benzoic acid, 2-iodo-, 1-methylethyl ester CAS No. 79780-05-5

Benzoic acid, 2-iodo-, 1-methylethyl ester

Cat. No.: B14429888
CAS No.: 79780-05-5
M. Wt: 290.10 g/mol
InChI Key: PECQKXPLYTWSBE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodo-, 1-methylethyl ester is an organic compound with the molecular formula C10H11IO2 It is an ester derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an isopropyl group, and an iodine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-iodo-, 1-methylethyl ester typically involves the esterification of 2-iodobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-iodo-, 1-methylethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted benzoic acid esters.

    Oxidation: Formation of 2-iodobenzoic acid.

    Reduction: Formation of 2-iodobenzyl alcohol.

Scientific Research Applications

Benzoic acid, 2-iodo-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodo-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and isopropanol, which may exert biological effects. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 1-methylethyl ester: Lacks the iodine substituent, resulting in different chemical properties and reactivity.

    Benzoic acid, 2-hydroxy-, 1-methylethyl ester: Contains a hydroxyl group instead of an iodine atom, leading to different biological activities and applications.

Uniqueness

Benzoic acid, 2-iodo-, 1-methylethyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

79780-05-5

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

propan-2-yl 2-iodobenzoate

InChI

InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3

InChI Key

PECQKXPLYTWSBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1I

Origin of Product

United States

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